![molecular formula C52H24F24P2 B1277917 [1-[2-双[3,5-双(三氟甲基)苯基]膦基萘-1-基]萘-2-基]-双[3,5-双(三氟甲基)苯基]膦 CAS No. 220196-32-7](/img/structure/B1277917.png)

[1-[2-双[3,5-双(三氟甲基)苯基]膦基萘-1-基]萘-2-基]-双[3,5-双(三氟甲基)苯基]膦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of Bis(trifluoromethyl)phosphino Naphthalenes

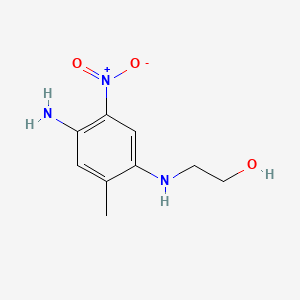

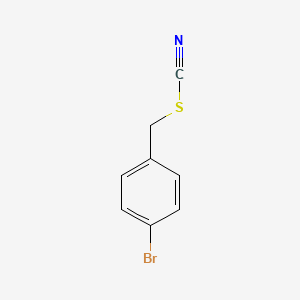

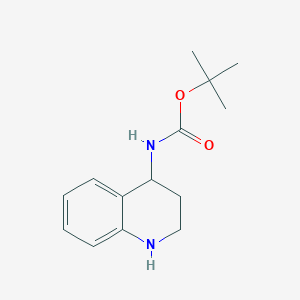

The compound of interest, "[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane," is a complex organophosphorus compound characterized by the presence of bis(trifluoromethyl)phosphino groups attached to a naphthalene backbone. This type of compound is part of a broader class of phosphines that have been synthesized and characterized due to their potential applications in materials science and as ligands in transition metal catalysis .

Synthesis Analysis

The synthesis of related bis(trifluoromethyl)phosphino naphthalenes involves the reaction of aryllithium with triphenylphosphite to give intermediates, which are then transformed into the desired bis(trifluoromethyl)phosphino compounds using a nucleophilic trifluoromethylation reaction with Me3SiCF3/CsF . The choice of solvent is critical for the success of the trifluoromethylation reactions. However, the synthesis is complicated by the incompatibility of the resulting ArP(CF3)2 with organolithium reagents, which hampers the attachment of the second phosphine functionality .

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)phosphino naphthalenes has been elucidated using single-crystal X-ray diffraction. This technique allows for the determination of the precise arrangement of atoms within the molecule and provides insight into the steric and electronic properties of the phosphine groups in relation to the naphthalene core .

Chemical Reactions Analysis

The reactivity of bis(trifluoromethyl)phosphino naphthalenes is influenced by the electron-withdrawing trifluoromethyl groups, which can affect the nucleophilicity and basicity of the phosphorus atoms. These compounds can participate in various chemical reactions, including serving as ligands in transition metal complexes, which can catalyze a range of organic transformations .

Physical and Chemical Properties Analysis

Bis(trifluoromethyl)phosphino naphthalenes exhibit unique physical and chemical properties due to the presence of the trifluoromethyl groups. These groups can significantly alter the electronic properties of the phosphine, potentially leading to high thermal stability and unique electronic characteristics that may be useful in material science applications . The solubility of these compounds in organic solvents and their stability under different conditions are also important properties that have been studied .

科学研究应用

不对称炔基化

Kamikawa、Uozumi 和 Hayashi (1996) 在“Tetrahedron Letters”中的一项研究报告了手性联芳基二三氟甲磺酸酯与三苯基甲硅烷基乙炔基溴化镁的不对称交叉偶联。该工艺使用包括类似膦化合物在内的钯催化剂,显示出高对映位选择性,产生具有高对映纯度的拆分联芳基 (Kamikawa,Uozumi 和 Hayashi,1996)。

萘取代的四苯基硅杂蒽

Jiang 等人。(2012) 在“Journal of Materials Chemistry”中讨论了萘取代的四苯基硅杂蒽的合成。这些化合物在结构上与所查询的膦相关,当聚集在不良溶剂中或作为固体薄膜时表现出强发光,展示了它们的聚集诱导发射 (AIE) 特征 (Jiang 等人,2012)。

抗菌剂

Bąk 等人。(2020) 在“International Journal of Molecular Sciences”中合成了一系列 N-(二取代苯基)-3-羟基萘-2-甲酰胺衍生物,这些衍生物与所查询的化合物具有结构相似性。这些衍生物显示出显着的抗菌活性,包括对耐甲氧西林金黄色葡萄球菌和结核分枝杆菌 (Bąk 等人,2020)。

准分子发射分子

Hu 等人。(2013) 在“Journal of Materials Chemistry C”中合成了苯基咔唑或二苯基蒽单元与萘环键合的化合物。这些化合物与所查询的膦相关,显示出强烈的分子内准分子发射,并用于高效 OLED (Hu 等人,2013)。

烯烃聚合催化剂

Wursche 等人。(2000) 在“European Journal of Inorganic Chemistry”中报道了半氟化双(膦)及其相应的 PdII- 和 PtII-二氯配合物的合成。这些配合物包括与所查询的膦类似的结构,已显示出烯烃聚合的效率 (Wursche 等人,2000)。

导电聚合物

Sotzing、Reynolds 等人。(1996) 在“Macromolecules”中探索了双(吡咯-2-基)亚芳基的合成以用于导电聚合物。这些聚合物衍生自与所讨论的膦在结构上相关的化合物,表现出低氧化电位及其导电形式的稳定性 (Sotzing,Reynolds 等人,1996)。

属性

IUPAC Name |

[1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H24F24P2/c53-45(54,55)27-13-28(46(56,57)58)18-35(17-27)77(36-19-29(47(59,60)61)14-30(20-36)48(62,63)64)41-11-9-25-5-1-3-7-39(25)43(41)44-40-8-4-2-6-26(40)10-12-42(44)78(37-21-31(49(65,66)67)15-32(22-37)50(68,69)70)38-23-33(51(71,72)73)16-34(24-38)52(74,75)76/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQCSIFZTLDUHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H24F24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)